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Compound of Interest

Compound Name: Lys8-conopressin s

CAS No.: 130836-26-9

Cat. No.: B590628 Get Quote

Introduction & Scientific Background
Lys8-conopressin S (Sequence: Cys-Ile-Ile-Arg-Asn-Cys-Pro-Lys-Gly-NH

) is a nonapeptide belonging to the vasopressin/oxytocin (VP/OT) superfamily. Originally
derived from the venom of marine cone snails (Conus species), conopressins mimic
endogenous neurohypophyseal hormones to manipulate prey behavior.[1][2]

In electrophysiology, Lys8-conopressin S is utilized as a high-affinity probe to investigate G-

Protein Coupled Receptors (GPCRs)—specifically the V1a, V1b, V2, and Oxytocin receptor

subtypes in mammals, and the Lys-conopressin receptor (LSCPR) in invertebrates (e.g.,

Lymnaea stagnalis).

Key Physiological Mechanisms
Unlike small molecule inhibitors that block the pore, Lys8-conopressin S acts upstream.

Binding to the extracellular GPCR domain triggers intracellular signaling cascades that

modulate ion channels.

Invertebrate Models (Lymnaea): Acts as an excitatory neurotransmitter, inducing

depolarization via modulation of Voltage-Gated Calcium Channels (VGCCs) and induction of

non-selective cation currents (

).
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Mammalian Models: Acts as a partial agonist or antagonist depending on the specific

receptor subtype (V1a vs. OT), often modulating

channels or intracellular

release.

Mechanism of Action Diagram
The following diagram illustrates the signaling pathway activated by Lys8-conopressin S in a

typical neuronal model (e.g., Lymnaea pacemaker neurons).
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Figure 1: Signal transduction pathway of Lys8-conopressin S leading to neuronal excitation.

Preparation & Handling
To ensure experimental reproducibility, strict adherence to peptide handling protocols is

required.
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Parameter Specification

Molecular Weight ~1000–1050 Da (varies slightly by salt form)

Solubility
Soluble in water or saline. Hydrophobic residues

may require <1% DMSO.

Stock Solution Reconstitute to 1 mM in sterile, deionized water.

Storage
Aliquot and store at -20°C (stable for 3 months)

or -80°C (1 year).

Working Conc.
100 nM – 10 µM (Typical

approx. 70–200 nM).

Vessel Material
Use polypropylene or siliconized glass to

prevent adsorption.

Protocol A: Whole-Cell Current Clamp (Neuronal
Excitability)
Objective: To measure the change in membrane potential (

) and firing frequency induced by Lys8-conopressin S.

Materials
Recording Solution (Extracellular): Standard ACSF or HEPES-buffered saline (e.g., 140 mM

NaCl, 5 mM KCl, 2 mM CaCl

, 1 mM MgCl

, 10 mM HEPES, 10 mM Glucose; pH 7.4).

Pipette Solution (Intracellular): K-Gluconate based (e.g., 130 mM K-Gluconate, 10 mM KCl,

10 mM HEPES, 4 mM Mg-ATP, 0.3 mM Na-GTP; pH 7.2).

Perfusion System: Gravity-fed or pressurized local perfusion (puffer pipette).

Step-by-Step Methodology
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Seal Formation: Establish a G

seal and break-in to achieve whole-cell configuration.

Baseline Stabilization: Allow the cell to dialyze for 5 minutes. Monitor Resting Membrane

Potential (RMP). Reject cells with RMP > -40 mV or unstable baselines.

Rheobase Determination: Inject stepwise depolarizing current pulses (10 pA steps, 500 ms)

to determine the minimum current required to elicit an action potential.

Control Recording: Record 2 minutes of spontaneous activity at RMP.

Peptide Application:

Perfuse 1 µM Lys8-conopressin S for 60–120 seconds.

Note: The onset of effect is typically slow (seconds to minutes) due to the GPCR signaling

intermediate.

Observation: Look for:

Depolarization of RMP (typically 5–15 mV).

Increase in spontaneous firing frequency.

Broadening of the action potential (if repolarizing K+ channels are inhibited).

Washout: Switch back to control solution. Washout may be slow (>5 mins) due to high

receptor affinity.

Protocol B: Voltage Clamp (Isolation of and )
Objective: To isolate the specific ionic currents modulated by the peptide.

Materials
Blockers: Add TTX (1 µM) to extracellular solution to block Na+ spikes. Add TEA (20 mM)

and 4-AP (2 mM) to block K+ channels if isolating Ca2+ currents.
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Pipette Solution: Cesium-based (replace K-Gluconate with Cs-Methanesulfonate) to block

postsynaptic K+ currents and improve space clamp.

Step-by-Step Methodology
Configuration: Establish whole-cell mode.

Voltage Protocol (Ramp):

Hold potential at -70 mV.

Apply a slow voltage ramp from -100 mV to +50 mV (duration: 1–2 seconds).

Repeat every 10 seconds.

Baseline Acquisition: Record 5–10 stable sweeps (Control).

Peptide Application: Apply 500 nM Lys8-conopressin S.

Data Acquisition: Continue recording ramps during application.

Subtraction Analysis:

Subtract the Control trace from the Peptide trace.

The difference current reveals the Lys8-conopressin S-sensitive current.

Expected Result: An inward current at negative potentials (if

is activated) or increased inward current at depolarized potentials (enhancement of HVA
Calcium currents).

Data Analysis & Interpretation
Quantitative Summary Table
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Parameter
Expected Change with
Lys8-Conopressin S

Mechanism

Resting Potential Depolarization (+5 to +15 mV)

Closure of

or opening of

Input Resistance

Increase (if K+ channels close)

/ Decrease (if cation channels

open)

Net conductance change

Firing Rate Increased
Lower threshold &

depolarization

HVA Ca2+ Current Increased Amplitude
PKC/PKA phosphorylation of

Cav channels

Desensitization
Rapid for LVA currents; Slow

for HVA currents

Receptor internalization or

beta-arrestin recruitment

Workflow for Analysis
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Figure 2: Data analysis workflow for determining ionic selectivity and potency.

Troubleshooting & Controls
No Effect Observed:

Cause: Receptor desensitization or degradation of peptide.

Solution: Use fresh aliquots; ensure cells express the target receptor (verify with a known

agonist like Vasotocin if possible).

Run-down of Currents:

Cause: Washout of intracellular signaling components (GTP, ATP) during whole-cell

dialysis.
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Solution: Ensure pipette solution contains 0.3 mM GTP and 4 mM ATP to sustain GPCR

signaling.

Validation:

Always perform a Vehicle Control (solvent only).

Use a specific antagonist (e.g., Manning compound for V1 receptors) to confirm specificity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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